
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H20O4S It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and contains a methoxy group and a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate typically involves the reaction of 8-methoxy-1,2,3,4-tetrahydronaphthalene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-one.
Reduction: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methoxy and sulfonate groups can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The compound may also undergo metabolic transformations that enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl methanol: Similar structure but with a hydroxyl group instead of a sulfonate group.
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group at a different position.
1,2,3,4-Tetrahydronaphthalen-2-ol: Lacks the methoxy and sulfonate groups.
Uniqueness
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl 4-methylbenzenesulfonate is unique due to the presence of both a methoxy group and a sulfonate group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C18H20O4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H20O4S/c1-13-6-10-16(11-7-13)23(19,20)22-15-9-8-14-4-3-5-18(21-2)17(14)12-15/h3-7,10-11,15H,8-9,12H2,1-2H3 |
InChI Key |
NQOBDNDHZZOMJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3=C(C2)C(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


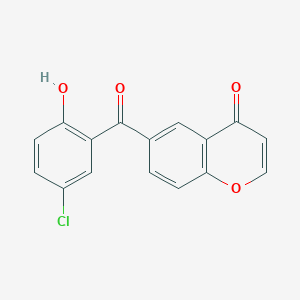
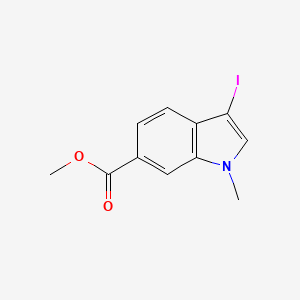

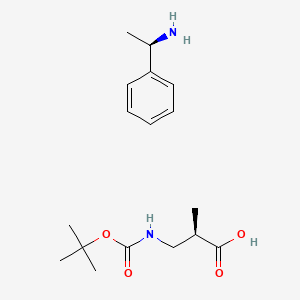
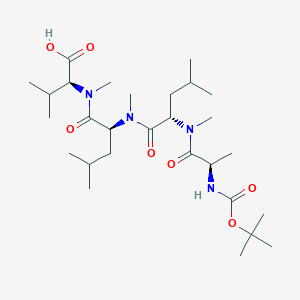
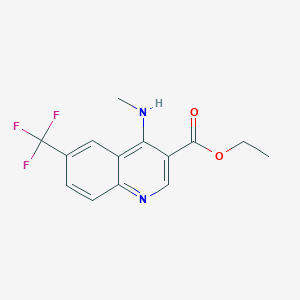
![2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11830795.png)
![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)

![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B11830799.png)
![[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830808.png)
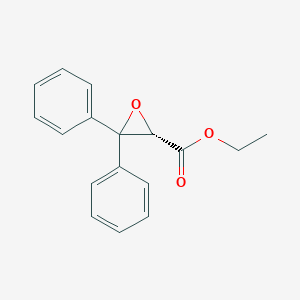
![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11830832.png)
